molecular formula C10H11N3O2 B12095947 1H-Indazole-4-carboxamide, N-methoxy-N-methyl-

1H-Indazole-4-carboxamide, N-methoxy-N-methyl-

Cat. No.: B12095947
M. Wt: 205.21 g/mol
InChI Key: AOIBHMBXZPAHST-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-1H-indazole-4-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The methoxy and methyl groups are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production of N-methoxy-N-methyl-1H-indazole-4-carboxamide often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, a Cu(OAc)2-catalyzed reaction can be used to form the N-N bond in the indazole ring . This method is preferred in industrial settings due to its scalability and minimal formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1H-indazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methoxy-N-methyl-1H-indazole-4-carboxylic acid, while reduction could produce N-methoxy-N-methyl-1H-indazole-4-carboxamide derivatives with different functional groups.

Scientific Research Applications

N-methoxy-N-methyl-1H-indazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-1H-indazole-4-carboxamide involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methyl-1H-indazole-3-carboxamide
  • N-methoxy-N-methyl-1H-imidazole-1-carboxamide
  • N-methoxy-N-methyl-1H-indole-4-carboxamide

Uniqueness

N-methoxy-N-methyl-1H-indazole-4-carboxamide is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

N-methoxy-N-methyl-1H-indazole-4-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-13(15-2)10(14)7-4-3-5-9-8(7)6-11-12-9/h3-6H,1-2H3,(H,11,12)

InChI Key

AOIBHMBXZPAHST-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C2C=NNC2=CC=C1)OC

Origin of Product

United States

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